![molecular formula C11H19NO2 B12975997 (1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12975997.png)
(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic amino acid derivative. This compound is notable for its unique structure, which includes a bicyclo[2.2.1]heptane framework. The presence of the amino and carboxylic acid functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane skeleton.
Functional Group Introduction: The amino and carboxylic acid groups are introduced through a series of reactions, including amination and carboxylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Automated Processes:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.
Major Products:
Oxo Derivatives: Formed through oxidation.
Alcohol Derivatives: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, altering their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes.
Comparison with Similar Compounds
(1R,2R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid Methyl Ester: A methyl ester derivative with similar structural features.
This compound Ethyl Ester: An ethyl ester derivative with comparable properties.
Uniqueness: The unique bicyclo[2.2.1]heptane framework and the presence of both amino and carboxylic acid groups make this compound distinct from other similar compounds. Its specific stereochemistry also contributes to its unique chemical and biological properties.
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,10-,11+/m1/s1 |
InChI Key |
JZJKRUCQCUXZTD-ONOSFVFSSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C(=O)O)N |
Canonical SMILES |
CC1(C2CCC1(C(C2)(C(=O)O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


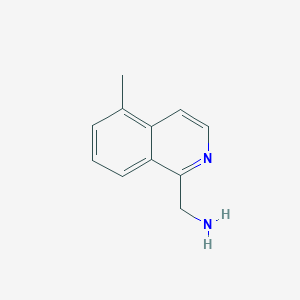
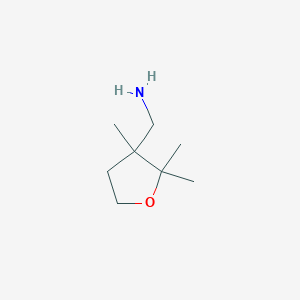
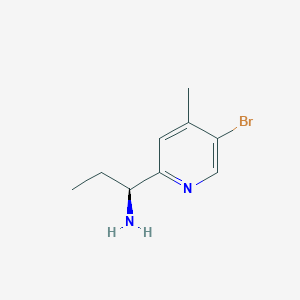
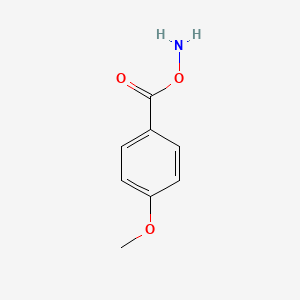
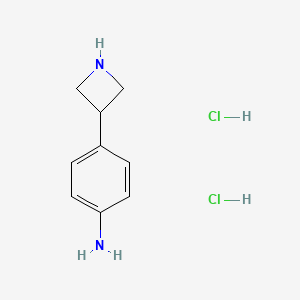

![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)

![2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B12975982.png)
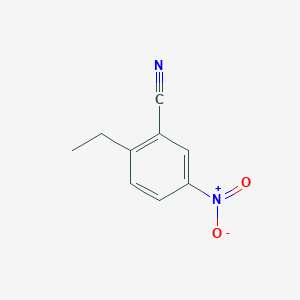



![2-(Methylthio)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12976004.png)
